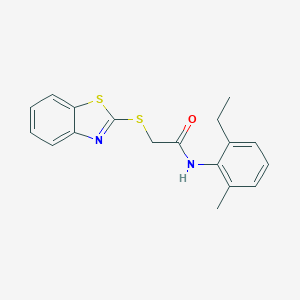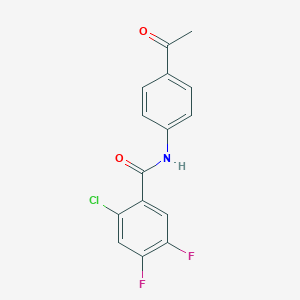![molecular formula C14H16O4 B300337 5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione](/img/structure/B300337.png)
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is a complex organic compound characterized by its unique structure, which includes multiple fused rings and several methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions and the introduction of methyl groups through alkylation processes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and yield while minimizing costs and waste. Industrial production may also involve continuous flow processes and the use of advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene derivatives: These compounds share a similar fused ring structure and can exhibit comparable chemical properties and reactivity.
Cyclobutane derivatives: These compounds also contain a cyclobutane ring and can undergo similar types of chemical reactions.
Uniqueness
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione |
InChI |
InChI=1S/C14H16O4/c1-7-5-13(3)9(17-11(7)15)10-14(13,4)6-8(2)12(16)18-10/h5-6,9-10H,1-4H3 |
InChI-Schlüssel |
SGWBVFIDGOMQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
Kanonische SMILES |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)





![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B300275.png)

